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Compound of Interest

Compound Name: Doxylamine D5

Cat. No.: B1502231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of deuterated doxylamine. Deuteration, the selective replacement of hydrogen

atoms with deuterium, is a strategy employed in drug development to modify the

pharmacokinetic and metabolic profiles of active pharmaceutical ingredients. Understanding

the impact of deuteration on the fundamental physicochemical properties of a molecule like

doxylamine is critical for formulation development, analytical method validation, and predicting

its in vivo behavior.

Quantitative Physicochemical Data
The following tables summarize the available quantitative data for both doxylamine and its

deuterated form, doxylamine-d5. It is important to note that specific experimental values for

several key physicochemical parameters of deuterated doxylamine are not readily available in

the public domain. In such cases, the expected impact of deuteration based on established

principles is discussed.

Table 1: General Physicochemical Properties
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Property Doxylamine
Deuterated
Doxylamine
(Doxylamine-d5)

Reference

Molecular Formula C₁₇H₂₂N₂O C₁₇H₁₇D₅N₂O

Molecular Weight 270.37 g/mol 275.40 g/mol

Physical Form Clear, colorless liquid
Off-White Solid (as

succinate salt)

Boiling Point
137-141 °C at 0.5

mmHg
Not available

Melting Point < 25 °C

Not available for free

base; Succinate salt

form may differ.

Flash Point Not available 2 °C

Table 2: Acid-Base and Lipophilicity Properties
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Property Doxylamine
Deuterated
Doxylamine
(Doxylamine-d5)

Expected Impact of
Deuteration &
Reference

pKa (Strongest Basic) 8.87
Not experimentally

determined

Deuteration adjacent

to an amine nitrogen

has been shown to

slightly increase

basicity (increase

pKa) due to the

electron-donating

inductive effect of

deuterium being

slightly greater than

that of protium. The

change is generally

small, in the range of

0.02 pKa units per

deuterium atom.

logP 2.96
Not experimentally

determined

Deuteration can

slightly decrease

lipophilicity (lower

logP) due to

alterations in

molecular vibrations

and intermolecular

interactions. However,

this effect is often

minor.

Aqueous Solubility Succinate salt: Very

soluble in water

Not experimentally

determined

The effect of

deuteration on

solubility is not readily

predictable and can

be influenced by

changes in crystal

lattice energy and

interactions with the
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solvent. Some studies

on other deuterated

compounds have

shown a slight

increase in solubility.

Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical parameters are

provided below. These are generalized methods that can be adapted for the specific analysis of

deuterated doxylamine.

Determination of pKa (Potentiometric Titration)
Principle: The pKa of the basic nitrogen atom in doxylamine can be determined by monitoring

the pH of a solution of the compound as a strong acid is added. The pKa is the pH at which the

compound is 50% ionized.

Methodology:

Sample Preparation: Accurately weigh approximately 10-20 mg of deuterated doxylamine

and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if

solubility is limited.

Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample

solution in a thermostatted vessel and stir continuously.

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise

increments using a calibrated burette.

Data Collection: Record the pH of the solution after each addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined

from the pH at the half-equivalence point of the titration curve. Alternatively, derivative plots

(dpH/dV) can be used to accurately determine the equivalence point.

Determination of logP (Shake-Flask Method)
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Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity and is

determined by measuring its distribution between an aqueous and an immiscible organic phase

(typically n-octanol).

Methodology:

Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4)

and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer.

Sample Preparation: Prepare a stock solution of deuterated doxylamine in the presaturated

aqueous buffer at a known concentration.

Partitioning: Mix a known volume of the deuterated doxylamine solution with an equal

volume of the presaturated n-octanol in a sealed container.

Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) at a constant

temperature to allow for equilibrium to be reached.

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and

organic phases.

Concentration Analysis: Determine the concentration of deuterated doxylamine in both the

aqueous and organic phases using a suitable analytical method, such as UV-Vis

spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the

organic phase to the concentration in the aqueous phase: logP = log([Doxylamine]octanol /

[Doxylamine]aqueous).

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and

isotopic labeling of a molecule. For deuterated doxylamine, both ¹H NMR and ²H (Deuterium)

NMR are valuable.

Methodology:
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Sample Preparation: Dissolve a few milligrams of deuterated doxylamine in a suitable

deuterated solvent (e.g., chloroform-d, methanol-d₄). For ²H NMR, a non-deuterated solvent

can be used.

¹H NMR Spectroscopy:

Acquire a standard ¹H NMR spectrum. The absence or significant reduction of signals

corresponding to the positions of deuteration confirms the isotopic labeling.

Integration of the remaining proton signals can be used to estimate the degree of

deuteration at specific sites.

²H NMR Spectroscopy:

Acquire a ²H NMR spectrum. The presence of signals at chemical shifts corresponding to

the deuterated positions provides direct evidence of labeling.

The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR

spectrum.

Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to

confirm the structure and assess the isotopic purity of the deuterated doxylamine.

Characterization by Mass Spectrometry (MS)
Principle: Mass spectrometry is used to determine the molecular weight and confirm the

isotopic composition of deuterated doxylamine.

Methodology:

Sample Introduction: Introduce a dilute solution of the deuterated doxylamine into the mass

spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI).

Mass Analysis: Acquire the mass spectrum in full scan mode.

Data Analysis:
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The mass spectrum will show a molecular ion peak ([M+H]⁺) corresponding to the

molecular weight of doxylamine-d5 (275.40 g/mol ).

The isotopic distribution of the molecular ion peak can be analyzed to determine the level

of deuterium incorporation and the presence of any partially deuterated species.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and

confirm the location of the deuterium labels by analyzing the masses of the fragment ions.

Signaling Pathway and Experimental Workflow
Diagrams
Doxylamine functions as a first-generation antihistamine by acting as an inverse agonist at the

histamine H1 receptor. The following diagrams illustrate the signaling pathway of the H1

receptor and a general workflow for the synthesis and characterization of deuterated

doxylamine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1502231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Histamine H1 Receptor Signaling Pathway

Histamine

Histamine H1 Receptor
(Gq-coupled)

Binds and Activates

Gq Protein

Phospholipase C
(PLC) PIP2Cleaves

Inositol Trisphosphate
(IP3)

Diacylglycerol
(DAG)

Endoplasmic
Reticulum

Binds to
IP3 Receptor

Protein Kinase C
(PKC)Activates

Ca²⁺ Release

Cellular Response
(e.g., smooth muscle contraction,
increased vascular permeability)

Phosphorylates
Target Proteins

Doxylamine
(Inverse Agonist)

Binds and Stabilizes
Inactive State

Click to download full resolution via product page

Caption: Histamine H1 Receptor Signaling Pathway.
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Synthesis and Characterization Workflow for Deuterated Doxylamine
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To cite this document: BenchChem. [Physicochemical Characteristics of Deuterated
Doxylamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1502231#physicochemical-characteristics-of-
deuterated-doxylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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